molecular formula C13H16N2O B11886194 2-Methoxy-4-(piperidin-4-yl)benzonitrile CAS No. 1035264-54-0

2-Methoxy-4-(piperidin-4-yl)benzonitrile

Cat. No.: B11886194
CAS No.: 1035264-54-0
M. Wt: 216.28 g/mol
InChI Key: IQGKLNXICIZKNR-UHFFFAOYSA-N
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Description

2-Methoxy-4-(piperidin-4-yl)benzonitrile is an organic compound with the molecular formula C13H16N2O. It is a derivative of benzonitrile, featuring a methoxy group at the 2-position and a piperidinyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(piperidin-4-yl)benzonitrile typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(piperidin-4-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methoxy-4-(piperidin-4-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(piperidin-4-yl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidinyl group enhances its binding affinity to these targets, while the methoxy and nitrile groups contribute to its overall chemical stability and reactivity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(piperidin-4-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and piperidinyl groups enhances its versatility in synthetic applications and its potential as a pharmacologically active compound .

Biological Activity

2-Methoxy-4-(piperidin-4-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C13_{13}H16_{16}N2_2O and a molecular weight of approximately 216.28 g/mol, this compound contains a methoxy group, a piperidine ring, and a benzonitrile moiety, which contribute to its reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities , particularly in the realms of antimicrobial and anticancer properties. Compounds with similar piperidine structures have shown efficacy against various cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis. Additionally, the ability of piperidine derivatives to cross the blood-brain barrier suggests potential applications in treating neurological disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Signaling Modulation : The compound may interact with receptors and enzymes involved in cancer progression and neurodegenerative diseases.
  • Nucleophilic Substitution : The benzonitrile moiety allows for nucleophilic substitutions, enhancing its reactivity in biological systems.
  • Electrophilic Aromatic Substitution : The methoxy group can participate in electrophilic aromatic substitution reactions, potentially influencing metabolic pathways.

Anticancer Activity

Studies have highlighted the anticancer potential of compounds related to this compound. For instance, piperidine derivatives have demonstrated inhibitory effects on cancer cell lines, suggesting their role in targeting specific molecular pathways associated with tumor growth .

Antimicrobial Properties

Compounds similar to this compound have also been evaluated for antimicrobial activity. Research indicates that these compounds can inhibit the growth of various microbial strains, although specific data on this compound's efficacy is still limited.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructural FeaturesUnique Aspects
4-(Piperidin-4-yl)benzonitrilePiperidine ring with benzonitrileLacks methoxy group; primarily studied for analgesic properties
4-(3,4-Dihydroisoquinolin-2(1H)-yl)benzonitrileIsoquinoline structure with benzonitrilePotentially different pharmacological profile
1,2,3,4-Tetrahydroisoquinoline-7-carbonitrileTetrahydroisoquinoline core with nitrileDifferent ring saturation; explored for neuroprotective effects
4-Methyl-4-phenylpiperidine hydrochlorideMethylated piperidine derivativeFocused on psychoactive properties

Case Studies

A notable case study involves the evaluation of piperidine derivatives in treating acute myeloid leukemia (AML). Compounds similar to this compound exhibited strong anti-proliferative activities against AML cell lines, indicating their therapeutic potential in oncology .

Another study investigated the pharmacological properties of benzoylpiperidine fragments, which are structurally related to our compound. These fragments showed significant antiproliferative activity against various cancer cell lines, reinforcing the potential application of piperidine derivatives in cancer therapy .

Properties

CAS No.

1035264-54-0

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-methoxy-4-piperidin-4-ylbenzonitrile

InChI

InChI=1S/C13H16N2O/c1-16-13-8-11(2-3-12(13)9-14)10-4-6-15-7-5-10/h2-3,8,10,15H,4-7H2,1H3

InChI Key

IQGKLNXICIZKNR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CCNCC2)C#N

Origin of Product

United States

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